REACTION_CXSMILES
|
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[OH-:11].[Na+].[CH2:13]=O.S(=O)(=O)(O)O>O>[OH:10][CH2:9][C:2]1[O:3][C:4]([CH2:13][OH:11])=[C:5]([OH:8])[C:6](=[O:7])[CH:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 5° C.
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction solution was concentrated to about 50 ml
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were taken out by filtration
|
Type
|
WASH
|
Details
|
washed with a small quantity of chilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC(=C(C(C1)=O)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |